molecular formula C5H4ClFN2 B159636 2-Chloro-5-fluoro-4-methylpyrimidine CAS No. 134000-96-7

2-Chloro-5-fluoro-4-methylpyrimidine

Cat. No.: B159636
CAS No.: 134000-96-7
M. Wt: 146.55 g/mol
InChI Key: ITAJKPNAPXHDDZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylpyrimidine is a pyrimidine derivative with the molecular formula C5H4ClFN2. It is a commonly used intermediate in organic synthesis, particularly in the synthesis of biologically active molecules. This compound is known for its applications in the pharmaceutical and agrochemical industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Coupling Reactions: Coupled products with extended aromatic systems.

Scientific Research Applications

2-Chloro-5-fluoro-4-methylpyrimidine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: Used in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with target proteins, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine
  • 2-Chloro-5-fluoropyrimidine
  • 2-Chloro-4,6-dimethylpyrimidine
  • 2-Chloro-5-chloromethylpyridine

Uniqueness

2-Chloro-5-fluoro-4-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-chloro-5-fluoro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c1-3-4(7)2-8-5(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAJKPNAPXHDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609751
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134000-96-7
Record name 2-Chloro-5-fluoro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.02 g, 6.08 mmol) in THF/NMP (38 mL/3 mL) was added Fe(acac)3 (215 mg, 0.61 mmol) and the mixture was cooled to 0° C. 3.0 M methylmagnesium bromide in Et2O (3.04 mL, 9.12 mmol) was added dropwise. After 30 min at 0° C., the reaction was complete and quenched with saturated aqueous NH4Cl solution. Et2O was added and the layers were separated and the aqueous layer was further extracted with several portions of Et2O. The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo. Chromatography (Hexanes to 10% EtOAc/Hexanes) gave the desired product as a waxy white solid (430 mg, 48%). 1H NMR (400 MHz, CDCl3): 8.35 (s, 1H), 2.55 (d, J=2.5 Hz, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
Fe(acac)3
Quantity
215 mg
Type
reactant
Reaction Step One
Name
THF NMP
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.04 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloro-5-fluoropyrimidine (2.5 g, 14.97 mmol) and iron(III) acetylacetonate (1.058 g, 2.99 mmol) in THF (100 mL) and NMP (10 mL) was chilled below 0° C. and methyl magnesium chloride (5.99 mL, 18.0 mmol, 3.0 M solution in THF) was added dropwise over 10 minutes. After stirring for 2 hours at 0° C., the mixture was quenched with 200 mL saturated NH4Cl and extracted twice with 200 mL EtOAc. The combined organic extracts were washed with 200 mL saturated NH4Cl and 200 mL brine, dried over Na2SO4 and concentrated. Purification by chromatography (Grace Reveleris 80 g column, eluted with 0-20% EtOAc/heptane, 35 mL/min) provided the title compound (1.13 g, 7.70 mmol, 51% yield). GC/MS (EI+) m/z 146.0 (M+); 1H NMR (400 MHz, CDCl3) δ 8.36 (s, 1H), 2.55 (d, J=2.5, 3H); 13C NMR (101 MHz, CDCl3) δ 158.78, 158.61, 157.34, 154.92, 154.89, 154.74, 145.86, 145.63, 17.74, 17.73.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.058 g
Type
catalyst
Reaction Step One
Quantity
5.99 mL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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